2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminophenyl group and a methylpiperazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-nitroacetophenone with 4-methylpiperazine under specific conditions. The nitro group is then reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-5-7-16(8-6-15)13(17)10-11-3-2-4-12(14)9-11/h2-4,9H,5-8,10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFANESSELBIJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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